molecular formula C15H13F3N4OS2 B2658268 (Z)-N-(1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)ethylidene)hydroxylamine CAS No. 478245-68-0

(Z)-N-(1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)ethylidene)hydroxylamine

Cat. No.: B2658268
CAS No.: 478245-68-0
M. Wt: 386.41
InChI Key: ISYOXTQRQHVWBH-MTJSOVHGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-N-(1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)ethylidene)hydroxylamine is a useful research compound. Its molecular formula is C15H13F3N4OS2 and its molecular weight is 386.41. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Reactivity

  • The synthesis of novel 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles and 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazines carrying thioalkyl and sulphonyl phenoxy moieties has been reported, showcasing the versatility of these compounds for further chemical modifications and potential applications in drug discovery (Karabasanagouda et al., 2007).

Antimicrobial Activities

  • Some studies have focused on the synthesis and evaluation of thiazolo and triazolo derivatives for their antimicrobial activities. These compounds have shown promising results against a variety of bacterial and fungal strains, indicating their potential use in developing new antimicrobial agents (Menteşe et al., 2009).

Heterocyclic Chemistry

  • Research into the reactivity of various nucleophilic and carbon nucleophilic reagents with heterocyclic compounds has led to the synthesis of new heterocycles. These studies contribute to the field of heterocyclic chemistry by expanding the repertoire of synthetic methods for creating diverse heterocyclic frameworks, which are essential in medicinal chemistry and drug design (Whitfield & Papadopoulos, 1981).

Novel Heterocyclic Compounds Synthesis

  • The creation of novel disubstituted pyrazolo[1,5-a]pyrimidines, imidazo[1,2-a]pyrimidines, and pyrimido[1,2-a]benzimidazoles containing thioether and aryl moieties has been documented. These compounds have been synthesized through a multi-step process starting from basic heterocyclic scaffolds, demonstrating the synthetic flexibility of these chemical structures for generating potential pharmacologically active compounds (Li et al., 2012).

Properties

IUPAC Name

(NZ)-N-[1-(6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]ethylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3N4OS2/c1-9-13(25-14-19-8-20-22(9)14)12(21-23)7-24-6-10-3-2-4-11(5-10)15(16,17)18/h2-5,8,23H,6-7H2,1H3/b21-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISYOXTQRQHVWBH-MTJSOVHGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC=NN12)C(=NO)CSCC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC2=NC=NN12)/C(=N\O)/CSCC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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